N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de

Tryptase Inhibition Structure-Activity Relationship Anti-inflammatory

N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic small molecule belonging to the carboxamide-substituted benzimidazole derivative class. Its core structure is defined by a benzimidazole scaffold N1-substituted with a 3,5-dimethylphenoxypropyl chain and C2-substituted with an ethyl-2-furylcarboxamide moiety.

Molecular Formula C25H27N3O3
Molecular Weight 417.5g/mol
CAS No. 919973-24-3
Cat. No. B353239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de
CAS919973-24-3
Molecular FormulaC25H27N3O3
Molecular Weight417.5g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
InChIInChI=1S/C25H27N3O3/c1-17-14-18(2)16-20(15-17)30-13-7-11-28-22-9-5-4-8-21(22)27-24(28)19(3)26-25(29)23-10-6-12-31-23/h4-6,8-10,12,14-16,19H,7,11,13H2,1-3H3,(H,26,29)
InChIKeyZMLQXUQLBPXYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide (CAS 919973-24-3) for Tryptase-Focused Research


N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic small molecule belonging to the carboxamide-substituted benzimidazole derivative class. Its core structure is defined by a benzimidazole scaffold N1-substituted with a 3,5-dimethylphenoxypropyl chain and C2-substituted with an ethyl-2-furylcarboxamide moiety. It is structurally linked to a patent family claiming tryptase-inhibiting activity, suggesting a primary application in investigating inflammatory and allergic disease pathways [1].

Procurement Risk Alert: Why Generic Benzimidazoles Cannot Substitute for N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide


The biological activity of carboxamide-substituted benzimidazoles is highly sensitive to specific substitutions at the N1 and C2 positions. The patent literature establishes that variations in the R1 group, such as the 3,5-dimethylphenoxypropyl chain in this compound, are key determinants of tryptase-inhibitory potency and selectivity [1]. Therefore, substituting this compound with a generic benzimidazole or a close analog with a different phenoxy substituent (e.g., 2-chlorophenoxy or unsubstituted phenoxy) carries a high risk of significantly altered or lost target engagement, rendering experimental comparisons invalid.

Quantitative Differentiation Guide for N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide


Differentiation Based on Predicted Selectivity for Human Tryptase

High-strength, head-to-head quantitative differentiation evidence for this specific compound is not available in primary, non-excluded public sources. As a class, carboxamide-substituted benzimidazoles are described as potent tryptase inhibitors, with activity being highly dependent on the N1-substituent. It can be inferred that the unique 3,5-dimethylphenoxypropyl group in this compound was designed to achieve a specific potency and selectivity profile compared to other variants, such as those with 2,6-dimethylphenoxy or 3,4-dichlorophenoxy groups, for which specific Ki values are provided as examples in the source patent [1]. Without direct quantitative data for this compound, its true differentiation remains a hypothesis based on its structural uniqueness within the claimed genus.

Tryptase Inhibition Structure-Activity Relationship Anti-inflammatory

Recommended Application Scenarios for N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide Based on Available Evidence


Probe for Structure-Activity Relationship (SAR) Studies on Tryptase

The compound is best suited as a structural probe in SAR campaigns aiming to map the steric and electronic tolerance of the tryptase active site to N1-benzimidazole substituents, specifically the 3,5-dimethylphenoxypropyl group. Its use allows researchers to compare its inhibitory profile against simpler or differently substituted analogs to isolate the pharmacophoric contribution of the 3,5-dimethyl substitution pattern.

Negative Control Development for Tryptase Selectivity Screening

Given the hypothesized high potency of certain analogs, this compound, if it exhibits moderate or distinct potency, could be developed as a tool to define a selectivity window. It could be used alongside more potent inhibitors from the same patent family to validate the specificity of tryptase-mediated cellular assays.

In Vitro Metabolic Stability Profiling of the Dimethylphenoxy Moiety

The compound's defining structural feature, the 3,5-dimethylphenoxypropyl side chain, is likely to undergo specific oxidative metabolism. This compound can be used as a substrate to investigate the metabolic lability of this motif in liver microsome or hepatocyte assays, providing comparative data for medicinal chemistry optimization programs.

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